2,5-Dioxocyclopentane-1-carboxamide
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Overview
Description
2,5-Dioxocyclopentane-1-carboxamide is an organic compound with a unique structure that includes a cyclopentane ring with two ketone groups at positions 2 and 5, and a carboxamide group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxocyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with urea under controlled conditions. The process can be optimized by using a stoichiometric excess of cyclopentanone and an acid catalyst to facilitate the reaction . The reaction is carried out under acidic conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by employing continuous flow reactors and optimizing reaction parameters such as temperature, pressure, and catalyst concentration. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxocyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
2,5-Dioxocyclopentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2,5-Dioxocyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This makes it a candidate for drug development, particularly as an enzyme inhibitor .
Comparison with Similar Compounds
Cyclohexanone-2-carboxamide: Similar structure but with a six-membered ring.
Indole-2-carboxamide: Contains an indole ring and is known for its enzyme inhibitory properties.
Arylcarboxamide Derivatives: These compounds have shown significant biological activity, including anti-tubercular properties.
Uniqueness: 2,5-Dioxocyclopentane-1-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds with biological targets sets it apart from other carboxamide derivatives.
Properties
Molecular Formula |
C6H7NO3 |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2,5-dioxocyclopentane-1-carboxamide |
InChI |
InChI=1S/C6H7NO3/c7-6(10)5-3(8)1-2-4(5)9/h5H,1-2H2,(H2,7,10) |
InChI Key |
KADCCKFCJOQSOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1=O)C(=O)N |
Origin of Product |
United States |
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